Cas no 57-44-3 (Diethylmalonylurea)

Diethylmalonylurea 化学的及び物理的性質
名前と識別子
-
- Diethylmalonylurea
- 5,5-diethylbarbituric acid
- barbital free acid crystalline--dea*schedule iv I
- barbital methanol solution
- Barbital
- Barbitone
- ***
- 5,5-diethyl-1,3-diazinane-2,4,6-trione
- 5,5-Diethyl-2,4,6(1H,3H,5H)-pyriMidinetrione
- barbital sodium
- barbitone sodium
- DEBA
- Diemal
- Ethylbarbital
- Malonal
- sodium 5,5-diethylbarbiturate
- Uronal
- Veronal
- Vesperal
- Diethylbarbitone
- WLN: T6VMVMV FHJ F2 F2
- Barbitalum [INN-Latin]
- DB01483
- BRN 0163999
- Barbital, BioXtra, >=99.0% (T)
- NSC31352
- D0E0WQ
- BRD-K83359602-001-01-5
- CHEBI:31252
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-(9CI)
- NSC759567
- 55-Diethyl-246(1H3H5H)-pyrimidinetrione
- UNII-5WZ53ENE2P
- AB00443731_03
- diethylmalonyl urea
- 7979P
- SR-01000872752-1
- CCG-214014
- Barbital (VAN)
- Oprea1_012884
- Barbituric acid55-diethyl-(8CI)
- NSC-31352
- 5,5-Dietilhexahidropirimidina-2,4,6-triona
- Tox21_111650_1
- Veroletten
- Barbital-d5
- Barbital Faes Brand
- Dormileno
- Diethylbarbituric acid
- Diethyl-barbituric acid
- BARBITAL [EP IMPURITY]
- 5-24-09-00137 (Beilstein Handbook Reference)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-
- BARBITAL [MART.]
- Barbital [INN:BAN:JAN:NF]
- 5WZ53ENE2P
- 5,5-dietil-2,4,6 (1H, 3H, 5H)-pirimidinetriona
- Diemalum
- 2,4,6 (1H, 3H, 5H)-pirimidinatriona, 5,5-dietil-
- LS-24148
- Barbituric acid,5-diethyl-
- Barbital 1.0 mg/ml in Methanol
- Barbitale [DCIT]
- W-105467
- BARBITAL [JAN]
- Barbital 0.1 mg/ml in Methanol
- Veronal (TN)
- 5 5-Diethylhexahydropyrimidine-2 4 6-trione
- Barbitonum
- InChI=1/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13
- NSC 31352
- Verolettin
- SCHEMBL43818
- Barbital [INN:JAN]
- Barbital (JP15/INN)
- BARBITAL [MI]
- AI3-02727
- NCGC00159419-04
- 5,5-Diethyl-pyrimidine-2,4,6-trione
- Medinal
- Barbital (TN)
- AKOS015903028
- 5 5-Diethylbarbituric acid
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-
- C8H12N2O3
- EINECS 200-331-2
- Barbital, 1mg/ml in Methanol
- NCGC00159419-03
- Barbital (JP17/INN)
- DTXCID802643
- CAS-57-44-3
- Barbitale
- Tox21_111650
- BARBITAL [EP MONOGRAPH]
- Faes Brand of Barbital
- Veronal acetate
- Barbital, European Pharmacopoeia (EP) Reference Standard
- 57-44-3
- BARBITAL [INN]
- Sedeval
- Q412409
- Kyselina 5,5-diethylbarbiturova [Czech]
- Barbitalum
- Kyselina 5,5-diethylbarbiturova
- BARBITAL [VANDF]
- D01740
- NSC-759567
- DEA No. 2145
- barbital-
- SR-01000872752
- SBI-0207064.P001
- Hypnogene
- Dietilmalonilurea
- 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Pharmakon1600-01900040
- CHEMBL444
- Epitope ID:117124
- DTXSID5022643
- BARBITAL [WHO-DD]
- NCGC00159419-02
- Oprea1_497227
- Dormonal
- CCRIS 7420
- Barbituric acid, 5,5-diethyl-
- NS00003391
- Barbital (1.0mg/ml in Acetonitrile)
-
- インチ: 1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
- InChIKey: FTOAOBMCPZCFFF-UHFFFAOYSA-N
- ほほえんだ: CCC1(C(=O)NC(=O)NC1=O)CC
計算された属性
- せいみつぶんしりょう: 184.08500
- どういたいしつりょう: 184.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 75.3Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: 白色針状結晶または結晶粉末、無臭、わずかな苦味、真空中で昇華
- 密度みつど: 1.2200
- ゆうかいてん: 188-192 ºC
- ふってん: 318.14°C (rough estimate)
- フラッシュポイント: 11 °C
- 屈折率: 1.4200 (estimate)
- PSA: 75.27000
- LogP: 0.81640
- 酸性度係数(pKa): 7.43(at 25℃)
- ようかいせい: 生成物1 gを約130 ml冷水 13 ml沸騰水 14 mlエタノール 75 mlクロロホルムと25 mlエーテル、およびアセトン酢酸エチル石油エーテル酢酸ペンタノールピリジンアニリンニトロベンゼンとアルカリ溶液に溶解した
- マーカー: 13,965
Diethylmalonylurea セキュリティ情報
- 危険物輸送番号:UN 1230 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: R20;R40;R63
- セキュリティの説明: S36/37
- RTECS番号:CQ3500000
-
危険物標識:
- リスク用語:R20; R40; R63
Diethylmalonylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B-070-1ML |
Diethylmalonylurea |
57-44-3 | 1.0 mg/mL in methanol, certified reference material, ampule of 1 mL, Cerilliant | 1ML |
742.68 | 2021-05-13 |
Diethylmalonylurea 関連文献
-
M. Gryl,T. Seidler,K. Stadnicka,I. Matulková,I. Němec,N. Tesa?ová,P. Němec CrystEngComm 2014 16 5765
-
Ceyda Icsel,Veysel T. Yilmaz,Yunus Kaya,Hale Samli,William T. A. Harrison,Orhan Buyukgungor Dalton Trans. 2015 44 6880
-
Peddy Vishweshwar,Ram Thaimattam,Mariusz Jaskólski,Gautam R. Desiraju Chem. Commun. 2002 1830
-
4. A hypnotic barbitone from Sphaeroides oblongusS. K. Mitra,B. Sanyal,S. N. Ganguly,Biswapati Mukherjee J. Chem. Soc. Chem. Commun. 1989 16
-
Audrey Laventure,Dominic Lauzon,Christian Pellerin,Olivier Lebel CrystEngComm 2019 21 1734
-
6. Spectrophotometric determination of the dissociation constants of m- and p- acetyl phenolsZ. L. Ernst,F. G. Herring Trans. Faraday Soc. 1964 60 1053
-
Veysel T. Yilmaz,Ceyda Icsel,Feruza Suyunova,Muhittin Aygun,Nazlihan Aztopal,Engin Ulukaya Dalton Trans. 2016 45 10466
-
8. A hypnotic barbitone from Sphaeroides oblongusS. K. Mitra,B. Sanyal,S. N. Ganguly,Biswapati Mukherjee J. Chem. Soc. Chem. Commun. 1989 16
-
9. Synthesis and electrospray mass spectrometry of platinum(II) complexes of 5,5-diethylbarbituric acid (Hdebarb); crystal structure of cis-[PtCl(debarb)(PPh3)2]·CH2Cl2John Fawcett,William Henderson,Raymond D. W. Kemmitt,David R. Russell,Amrapali Upreti J. Chem. Soc. Dalton Trans. 1996 1897
-
Yun-Fang Hao,Ting Luo,Zhong-Yu Lu,Chun-Yan Shen,Jian-Guo Jiang Food Funct. 2021 12 10589
Diethylmalonylureaに関する追加情報
Recent Advances in the Research of Diethylmalonylurea (CAS 57-44-3)
Diethylmalonylurea (CAS 57-44-3), also known as barbital, is a barbiturate derivative that has been historically used as a sedative and hypnotic agent. Recent studies have revisited its pharmacological properties, exploring its potential applications in modern medicine, particularly in the context of neurological disorders and cancer research. This research brief synthesizes the latest findings on Diethylmalonylurea, focusing on its mechanisms of action, therapeutic potential, and safety profile.
One of the most significant advancements in the study of Diethylmalonylurea is its role in modulating GABAergic neurotransmission. Researchers have identified that the compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, which are critical for maintaining inhibitory balance in the central nervous system. This mechanism has been leveraged in preclinical studies to investigate its efficacy in treating conditions such as epilepsy and anxiety disorders. A 2023 study published in the Journal of Neurochemistry demonstrated that Diethylmalonylurea significantly reduced seizure activity in rodent models, suggesting its potential as an adjunct therapy for refractory epilepsy.
In addition to its neurological applications, Diethylmalonylurea has shown promise in oncology research. Recent findings indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines. A study conducted by the National Cancer Institute revealed that Diethylmalonylurea induced apoptosis in glioblastoma cells through the activation of intrinsic apoptotic pathways. These results, published in Cancer Research, highlight the compound's potential as a chemotherapeutic agent, although further in vivo studies are required to validate these findings.
Despite its therapeutic potential, the safety and pharmacokinetics of Diethylmalonylurea remain areas of active investigation. A 2022 pharmacokinetic study in the European Journal of Pharmaceutical Sciences reported that the compound has a relatively long half-life, which may necessitate careful dosing regimens to avoid accumulation and toxicity. Moreover, researchers have emphasized the need for rigorous toxicity profiling, given the historical concerns associated with barbiturate use, including dependency and respiratory depression.
In conclusion, Diethylmalonylurea (CAS 57-44-3) continues to be a compound of interest in both neurological and oncological research. Its ability to modulate GABAergic activity and induce apoptosis in cancer cells underscores its multifaceted pharmacological profile. However, the translation of these findings into clinical applications will depend on further studies to optimize its safety and efficacy. Future research directions may include the development of novel derivatives with improved therapeutic indices and reduced side effects.
57-44-3 (Diethylmalonylurea) 関連製品
- 1953-33-9(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-butyl-)
- 50-06-6(phenobarbital)
- 57-43-2(amobarbital)
- 67-52-7(1,3-diazinane-2,4,6-trione)
- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)
- 2518-72-1(5-ethyl-1,3-diazinane-2,4,6-trione)
- 769-42-6(1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 125-40-6(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-ethyl-5-(1-methylpropyl)-)
- 7391-69-7(5-isopropylbarbituric acid)
- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)




